2,5-Difluoro-4-nitrobenzonitrile 2,5-Difluoro-4-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 172921-32-3
VCID: VC2857551
InChI: InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
SMILES: C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N
Molecular Formula: C7H2F2N2O2
Molecular Weight: 184.1 g/mol

2,5-Difluoro-4-nitrobenzonitrile

CAS No.: 172921-32-3

Cat. No.: VC2857551

Molecular Formula: C7H2F2N2O2

Molecular Weight: 184.1 g/mol

* For research use only. Not for human or veterinary use.

2,5-Difluoro-4-nitrobenzonitrile - 172921-32-3

Specification

CAS No. 172921-32-3
Molecular Formula C7H2F2N2O2
Molecular Weight 184.1 g/mol
IUPAC Name 2,5-difluoro-4-nitrobenzonitrile
Standard InChI InChI=1S/C7H2F2N2O2/c8-5-2-7(11(12)13)6(9)1-4(5)3-10/h1-2H
Standard InChI Key HKKHVLVXHJDVQE-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N
Canonical SMILES C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C#N

Introduction

Chemical Identity and Structure

Basic Information

2,5-Difluoro-4-nitrobenzonitrile (CAS: 172921-32-3) is an organic compound with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol . This compound features a benzonitrile core with strategic substitutions that contribute to its chemical reactivity and synthetic utility.

Structural Characteristics

The structure of 2,5-Difluoro-4-nitrobenzonitrile consists of a benzene ring with the following substituents:

  • A cyano group (-CN) at position 1

  • Fluorine atoms at positions 2 and 5

  • A nitro group (-NO₂) at position 4

This arrangement creates a highly functionalized aromatic system with multiple sites for potential chemical transformations. The compound can be represented by the SMILES notation: N#CC1=CC(F)=C(N+=O)C=C1F . Its structure combines electron-withdrawing groups that significantly influence its reactivity profile.

Physical and Chemical Properties

2,5-Difluoro-4-nitrobenzonitrile typically appears as a white powdery solid with a purity of approximately 95% in commercial preparations . The physical and chemical properties of this compound are summarized in the following table:

PropertyValueSource
Molecular Weight184.10 g/mol
Physical StateSolid
ColorWhite to off-white
Purity (Commercial)95.00%
IUPAC Name2,5-difluoro-4-nitrobenzonitrile
Storage ConditionsRoom temperature, away from moisture in sealed containers

The presence of both fluorine atoms and the nitro group contributes to the compound's stability while also enhancing its reactivity in certain chemical transformations. The cyano group provides a versatile handle for further functionalization.

Synthesis and Preparation Methods

Industrial Synthesis Routes

The industrial preparation of 2,5-Difluoro-4-nitrobenzonitrile typically follows a multi-step synthetic pathway starting from difluorobenzene. According to patent literature, the synthesis involves four critical steps :

  • Bromination Reaction: Difluorobenzene is treated with a brominating agent (preferably N-bromosuccinimide) in sulfuric acid at 25-35°C to produce 2,5-difluorobromobenzene.

  • Nitration Reaction: The resulting 2,5-difluorobromobenzene undergoes nitration with potassium nitrate in concentrated sulfuric acid at 3-8°C to yield 2,5-difluoro-4-nitrobromobenzene as a yellow solid.

  • Cyanogenation: The 2,5-difluoro-4-nitrobromobenzene is treated with cuprous cyanide in N,N-dimethylformamide at 150-155°C to produce 2,5-difluoro-4-nitrobenzonitrile.

  • Purification: The crude product is isolated by precipitation in water, followed by extraction with 1,2-dichloroethane, and subsequent drying to yield the pure compound.

The industrial process achieves approximately 69.8% yield with a product purity of 97% .

Laboratory Scale Synthesis

For laboratory-scale preparation, similar procedures can be employed with adjustments to equipment and quantities. The cyanogenation step represents the most critical transformation, requiring careful temperature control to maintain the reaction between 150-155°C . Monitoring by gas chromatography ensures complete conversion before workup.

Applications

Pharmaceutical Intermediate

2,5-Difluoro-4-nitrobenzonitrile serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of:

  • 2,5-Difluoro-4-nitrobenzoic acid: This compound is produced by hydrolysis of 2,5-difluoro-4-nitrobenzonitrile using sodium hydroxide solution at reflux conditions (approximately 95°C) . The hydrolysis typically achieves yields of around 76% .

  • Medicinal compounds: The fluorinated structure makes it useful in developing compounds with enhanced metabolic stability and binding properties.

Building Block in Organic Synthesis

The multi-functionalized nature of 2,5-Difluoro-4-nitrobenzonitrile makes it a versatile building block in organic synthesis. The compound's potential transformations include:

  • Reduction of the nitro group to form amino derivatives

  • Conversion of the cyano group to carboxylic acid, amide, or other functional groups

  • Nucleophilic aromatic substitution reactions at the fluorine positions

  • Use in cross-coupling reactions to build more complex molecular architectures

Solution Preparation Guidelines

For research applications requiring stock solutions of 2,5-Difluoro-4-nitrobenzonitrile, the following table provides guidance for preparing solutions of different concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM5.4318 mL27.1592 mL54.3183 mL
5 mM1.0864 mL5.4318 mL10.8637 mL
10 mM0.5432 mL2.7159 mL5.4318 mL

When preparing solutions, it is recommended to select appropriate solvents based on the compound's solubility. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing. For long-term storage, solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month .

Manufacturer/SupplierPackage SizePrice (USD/EUR)Purity
TRC50 mg$175Not specified
TRC100 mg$285Not specified
Ambeed5 g$33695%
Chemcia Scientific1 g$17595%
Chemcia Scientific5 g$51595%
CymitQuimica100 mg€5195%
CymitQuimica1 g€10395%
CymitQuimica5 g€17895%
CymitQuimica10 g€32095%
CymitQuimica25 g€63095%

These prices indicate that 2,5-Difluoro-4-nitrobenzonitrile is a specialty chemical with significant commercial value, likely due to its importance in pharmaceutical synthesis.

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